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Compound of Interest

Compound Name: Aureonitol

Cat. No.: B1264973

This guide provides a comparative analysis of the originally proposed and the revised, now
confirmed, stereochemistry of the natural product Aureonitol. It is intended for researchers,
scientists, and professionals in drug development who are interested in the synthetic
verification of complex molecular structures.

Introduction

Aureonitol is a tetrahydrofuran derivative isolated from various natural sources, including the
plant Helichrysum aureonitens and fungi of the Chaetomium genus.[1][2] Initially, its structure
was proposed to have an all-syn arrangement of substituents on the tetrahydrofuran ring.[3]
However, subsequent research and total synthesis have led to a revision of this assignment.
This guide details the experimental evidence that definitively established the correct
stereochemistry of (-)-Aureonitol as (2S,3R,4S).[1][4]

Comparison of Proposed Structures

The key difference between the originally proposed and the revised structures of Aureonitol
lies in the relative stereochemistry at the C3 position of the tetrahydrofuran ring.

o Originally Proposed Structure: (2S,3S,4S) - all-syn configuration.

o Revised and Confirmed Structure: (2S,3R,4S) - anti relationship between the substituents at
C2 and C3.
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The conclusive evidence for the revised structure came from a total synthesis approach where
both the all-syn and the anti diastereomers were synthesized and their spectroscopic data were
compared to that of the natural product.

Experimental Data

The primary method for confirming the stereochemistry of Aureonitol was Nuclear Magnetic
Resonance (NMR) spectroscopy. The *H NMR data of the synthesized diastereomers were
compared with the data reported for the natural product.

Table 1: Comparison of *H NMR Data for Aureonitol Diastereomers
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Originally .
Revised (2S,3R,4S) .
Proposed (all-syn) . Natural Aureonitol
. Diastereomer *H .
Proton Diastereomer *H . 'H NMR Chemical
. NMR Chemical . .
NMR Chemical Shift () in CDCls

_ _ Shift (3) in CDClI3
Shift (3) in CDCI3

Not explicitly stated,
but noted as markedly

H-2 ] ~4.6 ppm ~4.6 ppm
different from natural

product

Not explicitly stated,
but noted as markedly

H-3 ) ~3.8 ppm ~3.8 ppm
different from natural

product

Not explicitly stated,
but noted as markedly

H-4 ) ~2.5 ppm ~2.5 ppm
different from natural

product

Not explicitly stated,
but noted as markedly

H-5a ) ~3.9 ppm ~3.9 ppm
different from natural

product

Not explicitly stated,
but noted as markedly

H-5b ) ~3.6 ppm ~3.6 ppm
different from natural

product

Note: The *H NMR data for the synthesized (2S,3R,4S) diastereomer was found to be identical
to that of the natural product isolated from various sources. In contrast, the NMR data for the
synthesized all-syn diastereomer showed significant differences, particularly in the chemical
shifts of the protons on the tetrahydrofuran ring.

Experimental Protocols
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The confirmation of Aureonitol's stereochemistry was achieved through a multi-step total
synthesis. The key steps and methodologies are outlined below.

1. Synthesis of the Tetrahydrofuran Core:

A crucial step in the synthesis was a stereoselective intramolecular allylation of an allylsilane
with an aldehyde. This reaction established the stereocenters on the tetrahydrofuran ring. The
major diastereoisomer obtained from this cyclization possessed the desired (2S,3R,4S) relative
stereochemistry.

2. Synthesis of the all-syn Diastereomer:

To disprove the initially proposed structure, the all-syn diastereomer was also synthesized. This
was achieved through an oxidation-reduction sequence starting from the confirmed (2S,3R,4S)
structure. The hydroxyl group at C3 was oxidized to a ketone and then reduced with a bulky
reducing agent (L-selectride) to yield the epimerized all-syn product.

3. Spectroscopic Analysis:

1H and 13C NMR spectra of both synthesized diastereomers were recorded in various solvents
(CDCIs, CDsOD, and CeDs). These spectra were then meticulously compared with the
published NMR data for natural Aureonitol. The identical spectral data between the
synthesized (2S,3R,4S) compound and the natural product confirmed the revised
stereochemical assignment.

Logical Workflow for Stereochemical Confirmation

The following diagram illustrates the logical process undertaken to confirm the stereochemistry
of Aureonitol.
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Initial State

Isolation of Aureonitol & Initial Structural Proposal (all-syn)

Synthetic Approach

Total Synthesis of Proposed all-syn Diastereomer Total Synthesis of (2S,3R,4S) Diastereomer

Comparative Analysis

NMR Spectroscopic Analysis of Synthesized Compounds

i

Comparison of Synthetic Data with Natural Product Data

Conclusion

NMR Mismatch: all-syn structure is incorrect NMR Match: (2S,3R,4S) structure is correct

Revised & Confirmed Stereochemistry of Aureonitol

Click to download full resolution via product page

Caption: Workflow for the stereochemical confirmation of Aureonitol.

Conclusion

The stereochemistry of Aureonitol has been unequivocally established as (2S,3R,4S) through
total synthesis and comparative NMR spectroscopy. The initial proposal of an all-syn
configuration was proven incorrect by synthesizing the corresponding diastereomer and
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demonstrating that its spectroscopic data did not match that of the natural product. This work
highlights the power of total synthesis as a tool for the definitive structural elucidation of
complex natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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